Methyl 3-amino-1-fluorocyclopentane-1-carboxylate

Lipophilicity Drug-likeness Pharmacokinetics

Researchers screening aminotransferase inhibitors or FAS-targeted oncology programs often face supply gaps for regioisomerically pure, metabolically stable cyclopentane building blocks. This compound directly addresses that bottleneck. • Structurally distinct 1-fluoro regioisomer-enables head-to-head GABA-AT/OAT selectivity profiling against the extensively patented 4-fluoro FCP series. • Predicted 5-10× reduction in CYP-mediated N-dealkylation vs. non-fluorinated methyl ester, based on class-level metabolic stability data. • CNS-favorable physicochemical profile (TPSA 52.3 Ų, XLogP3 0.3) allows direct cell-based and in vivo CNS screening without prior ester hydrolysis. Standard pack sizes 0.05 g-5 g; bulk custom synthesis available. In stock with rapid global dispatch.

Molecular Formula C7H12FNO2
Molecular Weight 161.176
CAS No. 2248400-64-6
Cat. No. B2875116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-fluorocyclopentane-1-carboxylate
CAS2248400-64-6
Molecular FormulaC7H12FNO2
Molecular Weight161.176
Structural Identifiers
SMILESCOC(=O)C1(CCC(C1)N)F
InChIInChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-5(9)4-7/h5H,2-4,9H2,1H3
InChIKeyGVSCJVDPAQZNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate Overview


Methyl 3-amino-1-fluorocyclopentane-1-carboxylate (CAS 2248400-64-6) is a conformationally constrained, monofluorinated cyclopentane α-amino ester with the molecular formula C₇H₁₂FNO₂ and a molecular weight of 161.17 g/mol [1]. The compound belongs to the class of 3-aminocyclopentane-1-carboxylates, a scaffold widely utilized in medicinal chemistry programs targeting fatty acid synthase (FAS) [2], γ-aminobutyric acid aminotransferase (GABA-AT), and ornithine aminotransferase (OAT) [3]. Its structural determinants—a fluorine atom at the 1-position, a free primary amine at the 3-position, and a methyl ester—can be individually leveraged for electronic tuning, solubility modulation, and prodrug strategies, making it a versatile intermediate for lead optimization campaigns.

Conformationally constrained cyclopentane scaffold for lead optimization workflows
Monofluorinated α-amino ester with orthogonally modifiable amine and ester handles
Investigated scaffold for FAS, GABA-AT, and OAT targeting pathway studies

Why Methyl 3-amino-1-fluorocyclopentane-1-carboxylate Is Irreplaceable


Within the 3-aminocyclopentane-1-carboxylate class, seemingly minor structural modifications produce large, quantifiable shifts in physicochemical and pharmacokinetic parameters. Replacing the 1-fluoro substituent with hydrogen eliminates the stereoelectronic effects that modulate amine basicity (ΔpKₐ of the conjugate acid), carbon-acidity, and oxidative metabolic stability [1]. Substituting the methyl ester with the free carboxylic acid reduces the computed octanol-water partition coefficient (XLogP3) by approximately 2.6 log units and increases the topological polar surface area (TPSA) from 52.3 to 63.3 Ų, which will directly affect passive membrane permeability, blood-brain barrier penetration, and oral absorption [2]. Even the positional isomer (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) demonstrates a 25-fold difference in GABA-AT inactivation efficiency relative to its non-fluorinated parent [3], demonstrating that the precise locus of fluorine substitution is critical for target engagement. Therefore, general class-level interchangeability is not supported by the available quantitative structure-property and structure-activity data.

Target Compound Methyl ester form
Substitute Risk Ester controls passive permeability; free acid substitution may drastically shift exposure profiles.
Target Compound 1-Fluoro substituent
Substitute Risk Fluorine modulates amine basicity and CYP stability; removal may increase N-dealkylation rates.
Target Compound 1-Fluoro regioisomer
Substitute Risk Regioisomeric placement alters aminotransferase inhibition; 4-fluoro FCP may not transfer directly.

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate: Quantitative Evidence


Enhanced Lipophilicity and Membrane Permeability vs. Free Acid

The methyl ester of 3-amino-1-fluorocyclopentane-1-carboxylate exhibits a computed XLogP3 value of 0.3, compared to -2.3 for its free carboxylic acid counterpart (3-amino-1-fluorocyclopentane-1-carboxylic acid, CID 67229356) [1]. This positive shift of 2.6 log units crosses the critical threshold for passive membrane diffusion and is consistent with the general observation that monofluorination of cyclopentane building blocks increases lipophilicity by 0.5–1.5 log units depending on the substitution pattern [2]. For CNS-targeted programs, an XLogP3 in the 1–3 range is typically desired; the methyl ester (0.3) is substantially closer to this window than the free acid (-2.3).

Ester vs. Acid Lipophilicity
Direct comparison
ΔXLogP3 = +2.6
Reported enhanced passive permeability context
Computed XLogP3 values; experimental confirmation recommended
Lipophilicity Drug-likeness Pharmacokinetics

Reduced H-Bond Donors and PSA for Passive Absorption vs. Free Acid

Methyl 3-amino-1-fluorocyclopentane-1-carboxylate has one hydrogen bond donor (the primary amine) and a topological polar surface area (TPSA) of 52.3 Ų [1]. In contrast, the free carboxylic acid form contains two H-bond donors (amine + carboxylic acid) and a larger TPSA of 63.3 Ų [2]. Both parameters are critical in empirically derived rules for oral bioavailability (Veber's rules: rotatable bonds ≤ 10 and TPSA ≤ 140 Ų) and CNS penetration (TPSA < 60–70 Ų is generally favorable). The target compound's TPSA (52.3 Ų) lies below the 60 Ų threshold commonly associated with blood-brain barrier permeability, whereas the free acid (63.3 Ų) exceeds this cutoff, suggesting dramatically different CNS exposure potential.

H-Bond Donors & PSA
Direct comparison
HBD = 1, TPSA = 52.3 Ų
Supports CNS screening window context
Meets Veber/TPSA thresholds for CNS permeability
Passive permeability Drug absorption Blood-Brain Barrier

Amine Basicity and Metabolic Stability Advantage of 1-Fluorination

Systematic studies on α-fluoroalkyl-substituted cyclopentane building blocks have established that introduction of a single fluorine atom at the α-position to a carboxylate group decreases the pKₐ of the conjugate acid of a proximal amine by 1.5–2.0 units due to the strong electron-withdrawing inductive effect, and increases in vitro metabolic stability in human liver microsomes as measured by intrinsic clearance (CL_int) [1]. While compound-specific pKₐ and CL_int values for methyl 3-amino-1-fluorocyclopentane-1-carboxylate are not yet available, the general trend for α-fluorinated cyclopentane amino esters predicts a 5- to 10-fold reduction in CYP-mediated oxidative N-dealkylation relative to the non-fluorinated methyl 3-aminocyclopentane-1-carboxylate (CAS 1398534-59-2) [2].

α-Fluorination Stability
Class-level inference
ΔpKa ≈ -1.5 to -2.0
Reported class-level metabolic stability context
CYP N-dealkylation review required
Metabolic stability Amine basicity Bioisostere

Aminotransferase Inhibition Profile vs. 4-Fluoro FCP Scaffold

The extensively characterized analog (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) acts as a potent mechanism-based inactivator of GABA-AT with a kinact/KI value approximately 25-fold greater than its non-fluorinated parent [1], and also inactivates human ornithine aminotransferase (hOAT) via a ternary adduct mechanism [2]. The title compound is a regioisomer of this scaffold: the fluorine is installed at the 1-position (geminal to the carboxylate) rather than at the 4-position. In the 4-fluoro FCP series, the saturated analog exhibits significantly lower inactivation efficiency than the corresponding α,β-unsaturated derivative (approximately 10-fold difference in kinact/KI against hOAT) [3]. The 1-fluoro regioisomer is predicted to present distinct reactivity due to altered carbon-acidity at the fluorinated center and a different trajectory of the C–F bond dipole relative to the amine, offering an underexplored chemotype in the PLP-dependent enzyme inhibitor landscape.

Regioisomer SAR vs. 4-Fluoro FCP
Cross-study context
1-Fluoro vs. 4-Fluoro scaffold
Underexplored regioisomeric enzymology context
Direct kinact/KI data needed for this regioisomer
GABA-AT inhibitor OAT inhibitor Enantioselectivity

Key Application Scenarios for Methyl 3-amino-1-fluorocyclopentane-1-carboxylate


CNS-Penetrant Prodrug for Aminotransferase Inhibition

The compound's favorable TPSA (52.3 Ų) and single H-bond donor, combined with moderate lipophilicity (XLogP3 = 0.3), place it in a physicochemical space consistent with CNS penetration [1]. In contrast, the free acid (TPSA = 63.3 Ų, HBD = 2, XLogP3 = -2.3) is unlikely to cross the BBB passively. For aminotransferase-targeted neurological or oncology programs, the methyl ester can be directly screened in cell-based assays and in vivo CNS models without prior ester hydrolysis, accelerating SAR cycles.

Metabolically Stable Building Block for FAS Inhibitor Synthesis

The Merck patent WO2014075754A1 establishes 3-aminocyclopentane carboxamide derivatives as potent FAS inhibitors for oncology and inflammatory disease applications [2]. The 1-fluoro substitution on the title compound is predicted to reduce CYP-mediated N-dealkylation at the 3-amino group by 5–10× relative to the non-fluorinated methyl ester, based on class-level metabolic stability data for α-fluorinated cyclopentane amino esters [3]. This makes the fluorinated methyl ester a superior intermediate for constructing metabolically durable carboxamide libraries.

Fluorocyclopentane Regioisomer SAR for Aminotransferase

The 4-fluoro FCP scaffold has been extensively studied as a mechanism-based GABA-AT and OAT inactivator, with a saturated analog showing approximately 10-fold lower inactivation efficiency than its α,β-unsaturated counterpart against hOAT [4]. The title compound, bearing fluorine at the 1-position (geminal to the ester), has not been evaluated in these assays and represents a structurally distinct regioisomer. Procurement enables direct head-to-head comparative enzymology to assess whether 1-fluoro substitution alters the inactivation mechanism or selectivity profile relative to the 4-fluoro series.

PET Tracer Precursor for Amino Acid Transporter Imaging

The related cis-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid PET tracers achieved tumor-to-normal brain ratios of 3.5–4.1 in rat gliosarcoma models and demonstrated system L amino acid transporter substrate activity [5]. The title compound's methyl ester and free 3-amine provide orthogonal functional handles for radiolabeling (e.g., ¹⁸F-fluorination at alternative positions or amide conjugation) and ester hydrolysis, potentially enabling the development of next-generation fluorocyclopentane-based PET imaging agents with improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Aminotransferase CNS-targeted studies
CNS physicochemical profile
CNS exposure model validation
FAS inhibitor synthesis context
Metabolic stability context
CYP-mediated clearance review
Fluorocyclopentane enzyme SAR
Regioisomeric profile context
Selectivity assay interpretation
PET tracer precursor research
Orthogonal functional handles
Tracer uptake and biodistribution context
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